molecular formula C20H24N2O5S2 B1663217 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 869469-51-2

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B1663217
M. Wt: 436.5 g/mol
InChI Key: HRQXJJWQYKYFHP-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (abbreviated as MPTP) is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a selective agonist of the dopamine D3 receptor and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Thiophene-3-carboxamide derivatives, including similar compounds, exhibit antibacterial and antifungal activities. The molecular structure of these compounds, involving intramolecular hydrogen bonds, contributes to their biological activities (Vasu, Nirmala, Chopra, Mohan, Saravanan, 2005).

Anti-Inflammatory and Analgesic Agents

  • Benzodifuranyl and thiazolopyrimidine derivatives, related to the compound , are used as anti-inflammatory and analgesic agents. Their synthesis involves modifications that enhance COX-2 inhibition, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists

  • Indazole arylsulfonamides, structurally similar to the compound , serve as allosteric CC-chemokine receptor 4 antagonists. They are synthesized with various substituents to improve potency and oral absorption, indicating potential therapeutic applications (Procopiou, Barrett, Barton, et al., 2013).

Antitumor Activity

  • Certain derivatives demonstrate significant antitumor effects. Synthesis of such compounds and their structural analysis has led to insights into their potential as cancer therapeutic agents (Lu, Zhou, Xu, et al., 2017); (Ostapiuk, Frolov, Matiychuk, 2017).

Synthesis of Other Pharmaceutical Compounds

Potential as CB1 and CB2 Agonists/Antagonists

properties

CAS RN

869469-51-2

Product Name

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H24N2O5S2/c1-26-17-7-6-15(29(24,25)22-8-10-27-11-9-22)13-16(17)21-20(23)19-12-14-4-2-3-5-18(14)28-19/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,23)

InChI Key

HRQXJJWQYKYFHP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4

synonyms

N-(2-Methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;                               ML-186

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 5
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N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 6
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N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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